molecular formula C22H22N4O5S B2743783 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 920664-05-7

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2743783
CAS No.: 920664-05-7
M. Wt: 454.5
InChI Key: DRHKNVAANIIBFE-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a benzofuran ring, a pyrimidinylsulfonamide group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions.

    Attachment of the Pyrimidinylsulfonamide Group: This step involves the reaction of the benzofuran derivative with a pyrimidinylsulfonamide under suitable conditions, often using coupling reagents.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions can occur at the pyrimidinylsulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a benzofuran ring and a pyrimidinylsulfonamide group allows for diverse interactions and applications that are not typically seen in simpler compounds.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-22(2)13-15-5-3-6-18(20(15)31-22)30-14-19(27)25-16-7-9-17(10-8-16)32(28,29)26-21-23-11-4-12-24-21/h3-12H,13-14H2,1-2H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHKNVAANIIBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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